Defined (S)-Stereochemistry vs. Achiral or Racemic Analogs
The (S)-6-Oxa-2-azaspiro[3.4]octan-8-amine possesses a defined stereocenter at the 8-position, which is absent in the achiral 6-Oxa-2-azaspiro[3.4]octane core . This chiral center provides a unique three-dimensional vector for the amine, enabling precise orientation in a target binding pocket, a feature not possible with its achiral or racemic counterparts [1]. The (S)-configuration is a specific outcome of enantioselective synthetic approaches developed for this compound class [1].
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | (S)-enantiomer, defined stereocenter at C8 |
| Comparator Or Baseline | Achiral 6-Oxa-2-azaspiro[3.4]octane core; Racemic mixture |
| Quantified Difference | Qualitative - Presence vs. absence of a defined chiral center |
| Conditions | Structural analysis; Synthesis design |
Why This Matters
A defined stereocenter is essential for achieving target selectivity and avoiding off-target effects, making the (S)-enantiomer a critical component for advanced medicinal chemistry projects.
- [1] Li, D. B., Rogers-Evans, M., & Carreira, E. M. (2013). Construction of Multifunctional Modules for Drug Discovery: Synthesis of Novel Thia/Oxa-Azaspiro[3.4]octanes. Organic Letters, 15(18), 4766-4769. View Source
